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Compound of Interest

Compound Name: Anticonvulsant agent 7

Cat. No.: B15560905 Get Quote

This guide provides an in-depth analysis of various molecules designated as "Compound 19"

and their interactions with the 5-hydroxytryptamine (5-HT) receptor family. The information is

tailored for researchers, scientists, and drug development professionals, offering a

comprehensive overview of the pharmacological data, experimental methodologies, and

cellular signaling pathways associated with these compounds. Due to the independent

discovery and naming of multiple distinct molecules as "Compound 19" in scientific literature,

this guide is structured to address each compound individually, referencing the specific studies

in which they are described.

Compound 19: A High-Affinity 5-HT1A Receptor
Agonist with Anxiolytic and Analgesic Properties
One of the most extensively characterized molecules referred to as "Compound 19" is a potent

5-HT1A receptor agonist. This compound has demonstrated significant potential as both an

anxiolytic and an analgesic agent in preclinical studies.

Quantitative Data Summary
The binding affinity and functional potency of this Compound 19 at the human 5-HT1A receptor

are summarized in the table below.
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Parameter Value Receptor Subtype

Binding Affinity (Ki) 0.018 nM 5-HT1A

Functional Potency (EC50) 19 nM 5-HT1A

Experimental Protocols
The affinity of Compound 19 for the 5-HT1A receptor was determined using a competitive

radioligand binding assay.

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing

the human 5-HT1A receptor.

Radioligand: [³H]-8-OH-DPAT (a selective 5-HT1A agonist).

Incubation: Cell membranes were incubated with a fixed concentration of [³H]-8-OH-DPAT

and varying concentrations of the unlabeled Compound 19. The incubation was carried out in

a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C) for a

defined period (e.g., 60 minutes) to reach equilibrium.

Separation of Bound and Free Radioligand: The incubation was terminated by rapid filtration

through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters were then

washed with ice-cold buffer to remove unbound radioligand.

Detection: The amount of radioactivity trapped on the filters, representing the bound

radioligand, was quantified by liquid scintillation counting.

Data Analysis: The concentration of Compound 19 that inhibits 50% of the specific binding of

the radioligand (IC50) was determined by non-linear regression analysis of the competition

curve. The binding affinity (Ki) was then calculated from the IC50 value using the Cheng-

Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand

and Kd is its dissociation constant for the receptor.

The agonist activity of Compound 19 at the 5-HT1A receptor was assessed by measuring its

effect on cyclic adenosine monophosphate (cAMP) production. The 5-HT1A receptor is coupled
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to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP

levels.

Cell Line: CHO cells stably expressing the human 5-HT1A receptor.

Assay Principle: Cells were first stimulated with a known adenylyl cyclase activator, such as

forskolin, to induce cAMP production. The ability of Compound 19 to inhibit this forskolin-

stimulated cAMP accumulation was then measured.

Protocol:

Cells were plated in multi-well plates and allowed to adhere.

The cells were then treated with various concentrations of Compound 19 in the presence

of a fixed concentration of forskolin.

After a specific incubation period (e.g., 30 minutes at 37°C), the reaction was stopped, and

the cells were lysed.

The intracellular cAMP concentration was determined using a competitive immunoassay,

such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked

Immunosorbent Assay (ELISA) kit.

Data Analysis: The concentration of Compound 19 that produces 50% of its maximal

inhibitory effect on cAMP production (EC50) was determined by fitting the dose-response

data to a sigmoidal curve.

The analgesic properties of Compound 19 were evaluated in mice using the formalin test, a

model of persistent pain.[1]

Animals: Male Swiss albino mice.

Procedure:

Mice were administered Compound 19 (e.g., 3 mg/kg, intraperitoneally) or vehicle.

After a predetermined pretreatment time, a dilute solution of formalin (e.g., 2.5% in saline)

was injected into the plantar surface of one hind paw.
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The animals were then placed in an observation chamber, and the amount of time they

spent licking or biting the injected paw was recorded.

The observation period is typically divided into two phases: the early phase (0-5 minutes

post-formalin injection), representing acute nociceptive pain, and the late phase (15-30

minutes post-formalin injection), reflecting inflammatory pain.

Data Analysis: The total time spent licking or biting the paw in each phase was compared

between the Compound 19-treated group and the vehicle-treated group to determine the

analgesic effect. A significant reduction in this behavior indicates antinociceptive activity.[1]
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Caption: 5-HT1A Receptor Signaling Pathway
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Caption: Formalin Test Experimental Workflow
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Compound 19: A Dual 5-HT1A and 5-HT7 Receptor
Ligand
Another distinct "Compound 19" has been identified as a dual ligand for both the 5-HT1A and

5-HT7 receptors, exhibiting low nanomolar binding affinities for both subtypes.

Quantitative Data Summary
Parameter Value Receptor Subtype

Binding Affinity (Ki) 2.3 nM 5-HT1A

Binding Affinity (Ki) 7.8 nM 5-HT7

Experimental Protocols
The binding affinities of this Compound 19 for the 5-HT1A and 5-HT7 receptors were

determined through separate radioligand binding assays, following a protocol similar to the one

described above for the 5-HT1A receptor.

For 5-HT1A: The assay likely utilized [³H]-8-OH-DPAT as the radioligand and membranes

from cells expressing the human 5-HT1A receptor.

For 5-HT7: The assay would have employed a selective 5-HT7 radioligand, such as [³H]-5-

CT or [³H]-SB-269970, and membranes from cells expressing the human 5-HT7 receptor.

The functional activity of this Compound 19 at the 5-HT7 receptor, which is typically coupled to

the Gs protein and stimulates adenylyl cyclase, would be assessed by measuring cAMP

accumulation.

Cell Line: Cells stably expressing the human 5-HT7 receptor.

Assay Principle: The ability of Compound 19 to stimulate cAMP production is measured.

Protocol:

Cells are incubated with varying concentrations of Compound 19.
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After a set incubation period, the reaction is stopped, and cells are lysed.

Intracellular cAMP levels are quantified using a suitable immunoassay.

Data Analysis: The EC50 value is determined from the dose-response curve to quantify the

compound's potency as an agonist. To determine if it is an antagonist, its ability to block the

cAMP production induced by a known 5-HT7 agonist (like 5-CT) would be measured.
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Caption: Dual 5-HT1A and 5-HT7 Receptor Interaction

Compound 19: A 5-HT2C Selective Agonist
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A different "Compound 19" has been identified as a selective agonist for the 5-HT2C receptor

with a preference for Gq signaling.

Quantitative Data Summary
Parameter Value Receptor Subtype

EC50 103 nM 5-HT2C

EC50 570 nM 5-HT2B

EC50 72 nM 5-HT2A

Experimental Protocol
The functional activity of this Compound 19 at 5-HT2 receptors, which are Gq-coupled, is

typically assessed by measuring changes in intracellular calcium levels.

Cell Line: HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

Assay Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase

C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3

binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium

into the cytoplasm.

Protocol:

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

The baseline fluorescence is measured.

Varying concentrations of Compound 19 are added to the cells.

The change in fluorescence intensity, which is proportional to the increase in intracellular

calcium, is monitored in real-time using a fluorescence plate reader.

Data Analysis: The EC50 value is calculated from the dose-response curve of the

fluorescence signal.
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Signaling Pathway Diagram
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Caption: 5-HT2C Receptor Gq Signaling Pathway

Compound 19: A Dual 5-HT6 and D3 Receptor
Antagonist
Yet another "Compound 19" is characterized as a dual antagonist of the 5-HT6 and D3

dopamine receptors. This compound showed no significant binding to 5-HT1A, 5-HT2A, or 5-

HT7 receptors.

Quantitative Data Summary
Parameter Value Receptor Subtype

Binding Affinity (Ki) 27 nM 5-HT6

Binding Affinity (Ki) 30 nM D3

Binding Affinity (Ki) >1000 nM 5-HT1A, 5-HT2A, 5-HT7

Experimental Protocols
The binding affinities for 5-HT6 and D3 receptors were determined using competitive

radioligand binding assays.
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For 5-HT6: The assay likely used a specific 5-HT6 radioligand, such as [³H]-LSD or [³H]-SB-

258585, with membranes from cells expressing the human 5-HT6 receptor.

For D3: A selective D3 radioligand, such as [³H]-spiperone or [³H]-7-OH-DPAT, would be

used with membranes from cells expressing the human D3 receptor.

The antagonist properties of this Compound 19 at the 5-HT6 receptor, which is Gs-coupled,

were confirmed by its ability to block agonist-induced cAMP production.

Cell Line: NG108-15 cells or other cell lines expressing the human 5-HT6 receptor.

Assay Principle: The ability of Compound 19 to inhibit the increase in cAMP production

stimulated by a known 5-HT6 agonist (e.g., serotonin) is measured.

Protocol:

Cells are pre-incubated with varying concentrations of Compound 19.

A fixed concentration of a 5-HT6 agonist is then added to stimulate cAMP production.

After incubation, cells are lysed, and intracellular cAMP levels are quantified.

Data Analysis: The IC50 value is determined, representing the concentration of Compound

19 that inhibits 50% of the agonist-induced cAMP response.
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Caption: 5-HT6 Receptor Gs Signaling Pathway (Antagonism)

This guide highlights the importance of precise molecular identification when referring to

"Compound 19" in the context of 5-HT receptor research. The diverse pharmacological profiles

of these distinct molecules underscore the complexity and richness of serotonin receptor

pharmacology and the ongoing efforts to develop selective and potent ligands for therapeutic

applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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